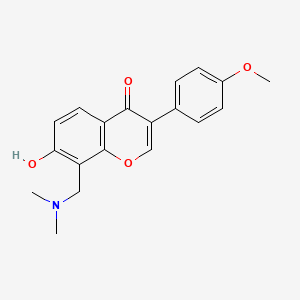

8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

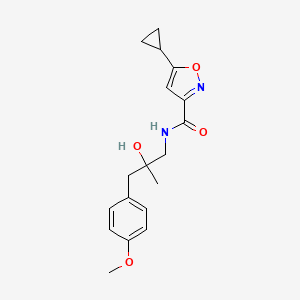

The compound 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a coumarin derivative, which is a class of organic compounds known for their diverse range of biological activities. The structure of coumarin derivatives often includes a benzopyrone moiety, which is a fused benzene and alpha-pyrone ring. These compounds are of significant interest due to their potential therapeutic applications, including anti-tumor properties .

Synthesis Analysis

The synthesis of coumarin derivatives can involve various precursor molecules and reagents. For instance, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine is used to prepare a number of heterocycles, including triazine and triazepine derivatives, which have shown potential anti-tumor activity . The synthesis process typically involves condensation reactions with different reagents, such as hydrazonyl halides, phenacyl bromide, and active methylene compounds, to yield a variety of structurally diverse compounds .

Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized by single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 8-Dimethylaminomethyl-7-hydroxy-chromen-2-one, was determined to belong to the Monoclinic system with specific space group parameters. The crystallographic analysis provides detailed information about the atomic arrangement, bond lengths, and angles, which are crucial for understanding the compound's chemical behavior .

Chemical Reactions Analysis

Coumarin derivatives can undergo various chemical reactions due to their reactive sites. The behavior of these compounds towards activated unsaturated compounds, chlorinated active methylene compounds, and chloroacetonitrile has been studied, leading to the formation of triazine and triazepine derivatives. These reactions are influenced by the electronic and steric properties of the substituents on the coumarin nucleus .

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives, such as 8-Dimethylaminomethyl-7-hydroxy-chromen-2-one, are determined using various analytical techniques, including IR spectroscopy, NMR spectroscopy, thermal analysis, and fluorescence studies. These properties are essential for predicting the compound's stability, reactivity, and potential applications. The fluorescence properties, in particular, can be indicative of the compound's utility in biological imaging or as a molecular probe .

Scientific Research Applications

Novel Cyclic Phosphonic Analogues Synthesis

Researchers have explored reactions involving chromene derivatives, such as the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various aliphatic and aromatic amines. This process has led to the discovery of novel cyclic phosphonic analogues of chromone, highlighting the synthetic utility of chromene derivatives in developing new chemical entities with potential applications in various fields including material science and drug discovery (Budzisz Elż & Pastuszko Slawomir, 1999).

Apoptosis Induction in Cancer Research

Chromene derivatives have been identified as potent inducers of apoptosis, a process of programmed cell death important in cancer treatment. For instance, a study utilizing a cell- and caspase-based high-throughput screening assay discovered specific chromene compounds as effective apoptosis inducers in multiple human cell lines. These findings suggest that chromene derivatives can be foundational in developing anticancer agents (William E. Kemnitzer et al., 2004).

Fluorescent Property Investigations for Sensing Applications

Chromene derivatives exhibit unique fluorescent properties, making them suitable for sensing applications. A study on the fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one highlighted its potential as a fluorogenic sensor due to its distinct fluorescence behavior in different solvents, opening avenues for developing new fluorescent materials and sensors (S. Uchiyama et al., 2006).

Antibacterial Activity and Organic Synthesis

Research into chromene derivatives has also extended into the synthesis of new compounds with significant antibacterial properties. This includes the organic synthesis of 4-hydroxy-chromen-2-one derivatives and the evaluation of their antibacterial effectiveness against various bacterial strains, underscoring the potential of chromene derivatives in contributing to the development of new antibacterial agents (A. Behrami & Florent Dobroshi, 2019).

Future Directions

properties

IUPAC Name |

8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20(2)10-15-17(21)9-8-14-18(22)16(11-24-19(14)15)12-4-6-13(23-3)7-5-12/h4-9,11,21H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLJPOVJEBGINZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

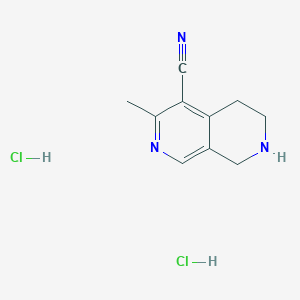

![N-isopropyl-2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2524924.png)

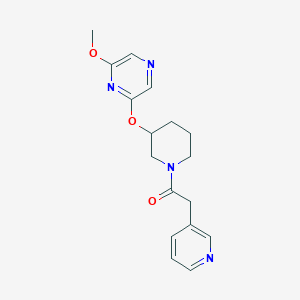

![4-ethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524926.png)

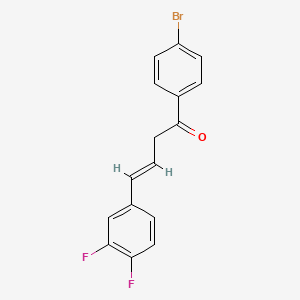

![Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2524935.png)

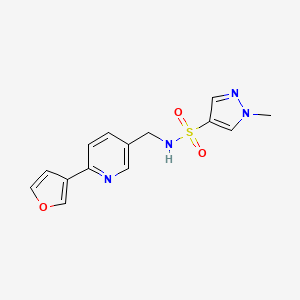

![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)

![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2524938.png)

![2-[Methyl(pyrimidin-2-yl)amino]acetic acid](/img/structure/B2524943.png)